1: Isaacson SH, Skettini J. Neurogenic orthostatic hypotension in Parkinson's disease: evaluation, management, and emerging role of droxidopa. Vasc Health Risk Manag. 2014 Apr 3;10:169-76. doi: 10.2147/VHRM.S53983. eCollection 2014. PubMed PMID: 24729712; PubMed Central PMCID: PMC3979788.
2: Traynor K. Droxidopa approved for neurogenic orthostatic hypotension. Am J Health Syst Pharm. 2014 Apr 1;71(7):520. doi: 10.2146/news140024. PubMed PMID: 24644107.
3: RodrÃguez S, Raurell I, Ezkurdia N, Augustin S, Esteban R, Genescà J, Martell M. The renal effects of droxidopa are maintained in propranolol treated cirrhotic rats. Liver Int. 2014 Jan 19. doi: 10.1111/liv.12472. [Epub ahead of print] PubMed PMID: 24517276.
4: Hauser RA, Hewitt LA, Isaacson S. Droxidopa in patients with neurogenic orthostatic hypotension associated with Parkinson's disease (NOH306A). J Parkinsons Dis. 2014;4(1):57-65. doi: 10.3233/JPD-130259. PubMed PMID: 24326693.
5: Hagiwara S. [Acute poisoning of droxidopa: report of a case]. Chudoku Kenkyu. 2013 Sep;26(3):244-5. Japanese. PubMed PMID: 24224390.
6: Wecht JM, Rosado-Rivera D, Weir JP, Ivan A, Yen C, Bauman WA. Hemodynamic effects of L-threo-3,4-dihydroxyphenylserine (Droxidopa) in hypotensive individuals with spinal cord injury. Arch Phys Med Rehabil. 2013 Oct;94(10):2006-12. doi: 10.1016/j.apmr.2013.03.028. Epub 2013 Apr 18. PubMed PMID: 23602882.
7: Coll M, Rodriguez S, Raurell I, Ezkurdia N, Brull A, Augustin S, Guardia J, Esteban R, Martell M, Genescà J. Droxidopa, an oral norepinephrine precursor, improves hemodynamic and renal alterations of portal hypertensive rats. Hepatology. 2012 Nov;56(5):1849-60. doi: 10.1002/hep.25845. Epub 2012 Oct 14. PubMed PMID: 22610782.
8: Saito S, Shioda K, Nishijima K. Dopamine dysregulation syndrome including mania related to coadministration of droxidopa. J Clin Psychopharmacol. 2012 Jun;32(3):428-9. doi: 10.1097/JCP.0b013e3182549243. PubMed PMID: 22561478.
9: Holmes C, Whittaker N, Heredia-Moya J, Goldstein DS. Contamination of the norepinephrine prodrug droxidopa by dihydroxyphenylacetaldehyde. Clin Chem. 2010 May;56(5):832-8. doi: 10.1373/clinchem.2009.139709. Epub 2010 Mar 5. PubMed PMID: 20207766.
10: Despas F, Pathak A, Berry M, Cagnac R, Massabuau P, Liozon E, Galinier M, Senard JM. DBH deficiency in an elderly patient: efficacy and safety of chronic droxidopa. Clin Auton Res. 2010 Jun;20(3):205-7. doi: 10.1007/s10286-009-0049-7. Epub 2010 Jan 9. PubMed PMID: 20063034.